molecular formula C13H11NO4S B1437988 4-(2-Formylphenoxy)benzenesulfonamide CAS No. 902837-00-7

4-(2-Formylphenoxy)benzenesulfonamide

Cat. No.: B1437988
CAS No.: 902837-00-7
M. Wt: 277.3 g/mol
InChI Key: XPTCFGSAQWFPKM-UHFFFAOYSA-N
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Description

4-(2-Formylphenoxy)benzenesulfonamide is an organic compound with the molecular formula C13H11NO4S. It is a white crystalline solid with low solubility in water but can be dissolved in organic solvents. This compound is acidic and can participate in various organic synthesis reactions .

Scientific Research Applications

4-(2-Formylphenoxy)benzenesulfonamide has several applications in scientific research:

Biochemical Analysis

Biochemical Properties

4-(2-Formylphenoxy)benzenesulfonamide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. One of the key interactions is with carbonic anhydrase IX (CA IX), an enzyme that is overexpressed in many solid tumors . The compound acts as an inhibitor of CA IX, thereby affecting the enzyme’s activity and potentially serving as an antiproliferative agent

Cellular Effects

This compound has been shown to influence various cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s inhibition of CA IX leads to changes in the cellular pH and metabolic pathways, which can result in altered cell proliferation and apoptosis . Studies have demonstrated that this compound can induce apoptosis in cancer cell lines, such as MDA-MB-231 and MCF-7, by increasing the annexin V-FITC percent .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active site of CA IX, inhibiting its activity and leading to a decrease in the enzyme’s ability to regulate pH in tumor cells . This inhibition disrupts the tumor cells’ metabolic processes, causing a shift towards anaerobic glycolysis and subsequent cell death . Additionally, this compound may interact with other enzymes and proteins, further influencing cellular functions and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its activity may decrease over time due to degradation

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to inhibit CA IX activity and induce apoptosis in cancer cells without causing significant toxicity . At higher doses, this compound may exhibit toxic or adverse effects, including damage to normal cells and tissues . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to cellular pH regulation and anaerobic glycolysis. The compound’s inhibition of CA IX affects the enzyme’s role in maintaining pH balance in tumor cells, leading to a shift towards anaerobic glycolysis This shift results in changes in metabolic flux and metabolite levels, which can impact cell proliferation and survival

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound has low solubility in water but can be dissolved in organic solvents, which affects its distribution within the body . Once inside the cells, this compound may interact with specific transporters or binding proteins that facilitate its localization and accumulation in certain cellular compartments . These interactions play a crucial role in determining the compound’s bioavailability and efficacy.

Subcellular Localization

This compound’s subcellular localization is essential for its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its effects. Targeting signals or post-translational modifications may guide this compound to its site of action, such as the mitochondria or the nucleus . The localization of the compound within these compartments can influence its ability to interact with biomolecules and affect cellular processes.

Preparation Methods

The synthesis of 4-(2-Formylphenoxy)benzenesulfonamide typically involves the oxidation and sulfonation of phenylacetylene . The preparation process includes the following steps:

    Oxidation: Phenylacetylene undergoes oxidation to form the corresponding aldehyde.

    Sulfonation: The aldehyde is then subjected to sulfonation to introduce the sulfonamide group.

Chemical Reactions Analysis

4-(2-Formylphenoxy)benzenesulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to a hydroxyl group.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Major products formed from these reactions include carboxylic acids, alcohols, and substituted sulfonamides .

Properties

IUPAC Name

4-(2-formylphenoxy)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO4S/c14-19(16,17)12-7-5-11(6-8-12)18-13-4-2-1-3-10(13)9-15/h1-9H,(H2,14,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPTCFGSAQWFPKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)OC2=CC=C(C=C2)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70654812
Record name 4-(2-Formylphenoxy)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70654812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

902837-00-7
Record name 4-(2-Formylphenoxy)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70654812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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